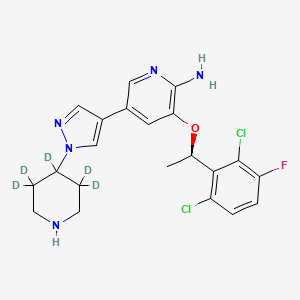

Crizotinib-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LJIFSARKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1([2H])N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crizotinib-d5: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical aspects of Crizotinib-d5, a deuterated analogue of the potent tyrosine kinase inhibitor, Crizotinib. The focus of this whitepaper is to detail the methodologies for assessing isotopic purity and chemical stability, crucial parameters for its application as an internal standard in pharmacokinetic and metabolic research. Furthermore, this guide elucidates the signaling pathways of Crizotinib's primary targets—ALK, c-MET, and ROS1—providing a molecular context for its therapeutic action.

Isotopic Purity of Crizotinib-d5

The isotopic purity of a deuterated compound is a critical quality attribute, ensuring its reliability as an internal standard for mass spectrometry-based quantification. It is defined by the extent of deuterium incorporation at specific molecular positions and the distribution of different isotopologues.

Quantitative Data on Isotopic Purity

The isotopic purity of Crizotinib-d5 is typically determined by the manufacturer and reported on the Certificate of Analysis. The data is often presented as a percentage of the deuterated forms.

| Parameter | Specification |

| Isotopic Enrichment (d1-d5) | ≥99% |

Note: This value is a typical specification and may vary between different batches and suppliers. It is essential to refer to the batch-specific Certificate of Analysis for precise data.

Experimental Protocols for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the isotopic enrichment and structural integrity of deuterated compounds like Crizotinib-d5[1].

HR-MS is employed to determine the distribution of isotopologues and calculate the overall isotopic enrichment.

Objective: To quantify the relative abundance of Crizotinib-d0 to Crizotinib-d5 and other isotopologues.

Instrumentation: A liquid chromatography system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of Crizotinib-d5 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample into the LC system. A C18 column is typically used with a gradient elution to separate Crizotinib-d5 from any potential impurities.

-

Mass Spectrometric Analysis:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acquire full scan mass spectra over a relevant m/z range to include all expected isotopologues of Crizotinib.

-

The instrument should be calibrated to ensure high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecules [M+H]+ of each isotopologue (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of isotopic purity using the following formula:

-

NMR spectroscopy confirms the position of deuterium labeling and provides insights into the relative isotopic purity at each labeled site.

Objective: To confirm the sites of deuteration and assess the isotopic enrichment at these positions.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for deuterium (2H) or proton (1H) NMR.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of Crizotinib-d5 in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals at the expected positions of deuteration provides qualitative confirmation of labeling.

-

Integration of the residual proton signals compared to a non-deuterated signal in the molecule can provide a semi-quantitative measure of isotopic enrichment.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

The presence of signals at chemical shifts corresponding to the labeled positions confirms the sites of deuteration.

-

The relative integrals of the deuterium signals can be used to assess the distribution of deuterium across the labeled sites.

-

Stability of Crizotinib-d5

Understanding the chemical stability of Crizotinib-d5 is paramount for ensuring the accuracy of analytical methods and for defining appropriate storage and handling conditions. Stability is typically assessed through forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under stress conditions to identify potential degradation products and pathways. While specific data for Crizotinib-d5 is not publicly available, studies on Crizotinib provide valuable insights into its stability profile.

| Stress Condition | Observations for Crizotinib |

| Acidic Hydrolysis | Degradation observed. |

| Alkaline Hydrolysis | Degradation observed. |

| Oxidative | Significant degradation observed. |

| Thermal | Stable. |

| Photolytic | Stable. |

Data summarized from studies on Crizotinib.

Experimental Protocols for Stability Studies

The following protocols are based on ICH guidelines (Q1A(R2)) and can be adapted for Crizotinib-d5.

Objective: To identify the degradation products of Crizotinib-d5 and to develop a stability-indicating analytical method.

Instrumentation: HPLC with UV or MS detection.

Procedure:

-

Sample Preparation: Prepare solutions of Crizotinib-d5 in various stress media.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid Crizotinib-d5 at 105°C for 72 hours.

-

Photolytic Degradation: Expose a solution of Crizotinib-d5 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).

-

Use a photodiode array (PDA) detector or a mass spectrometer to identify and characterize the degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of Crizotinib-d5 under each stress condition.

-

Determine the purity of the Crizotinib-d5 peak in the presence of its degradation products to demonstrate the specificity of the analytical method.

-

Objective: To establish the re-test period or shelf life of Crizotinib-d5 under recommended storage conditions.

Procedure:

-

Storage Conditions: Store Crizotinib-d5 in its intended container closure system under the following long-term and accelerated conditions as per ICH guidelines[2][3]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the sample for:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Isotopic Purity

-

-

Data Evaluation:

-

Evaluate the data for any significant changes over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

-

The data from the long-term study is used to establish the re-test period.

-

Crizotinib's Mechanism of Action and Signaling Pathways

Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET), and ROS1 proto-oncogene 1 (ROS1). Dysregulation of these signaling pathways is implicated in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).

ALK Signaling Pathway

Genetic rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenesis. Crizotinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking downstream signaling cascades.

Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways involved in cell proliferation, survival, and motility. Crizotinib inhibits c-MET phosphorylation, thereby abrogating these signals.

Caption: Crizotinib inhibits the HGF-activated c-MET receptor, preventing downstream signaling.

ROS1 Signaling Pathway

Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in constitutively active fusion proteins that drive cancer cell growth and survival. Crizotinib is a potent inhibitor of ROS1 kinase activity.

Caption: Crizotinib targets the ROS1 fusion protein, leading to the inhibition of pro-survival pathways.

Conclusion

Crizotinib-d5 is a critical tool for the accurate quantification of Crizotinib in research and clinical settings. This guide has provided a detailed overview of the essential analytical methodologies for ensuring its quality and reliability. The determination of isotopic purity through HR-MS and NMR, coupled with comprehensive stability testing following established guidelines, is fundamental to its application. A thorough understanding of these technical aspects, along with the molecular signaling pathways that Crizotinib modulates, empowers researchers and drug development professionals to utilize Crizotinib-d5 with confidence in their scientific endeavors.

References

The Role of Crizotinib-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Crizotinib-d5 as an internal standard in the bioanalytical quantification of the tyrosine kinase inhibitor, Crizotinib. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices, ensuring the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other essential applications in drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

Crizotinib-d5 is a deuterated analog of Crizotinib, meaning five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1] This subtle modification results in a molecule that is chemically identical to Crizotinib in its behavior during sample preparation and chromatographic separation, yet is distinguishable by its higher mass in a mass spectrometer.[1] This distinction is the key to its function as an internal standard in a technique known as isotope dilution mass spectrometry.

The core principle is that a known amount of Crizotinib-d5 is added to a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the analytical workflow.[2][3] Any loss of the analyte (Crizotinib) during the subsequent multi-step process—including protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as any variability in instrument response—will be mirrored by a proportional loss of the internal standard (Crizotinib-d5). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling and instrument performance.

Experimental Workflow and Signaling Context

The following diagram illustrates a typical experimental workflow for the quantification of Crizotinib using Crizotinib-d5 as an internal standard.

Crizotinib itself is a potent inhibitor of several tyrosine kinases, including anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and hepatocyte growth factor receptor (MET).[4][5][6] By competitively binding to the ATP-binding pocket of these kinases, Crizotinib disrupts downstream signaling pathways that promote cell proliferation and survival, making it an effective therapeutic agent for certain types of non-small cell lung cancer.[5] The accurate measurement of its concentration in patients is crucial for optimizing therapeutic outcomes and minimizing toxicity.

The following diagram illustrates the signaling pathway inhibited by Crizotinib.

Quantitative Data and Mass Spectrometry Parameters

The quantification of Crizotinib and Crizotinib-d5 is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in the multiple reaction monitoring (MRM) mode. This technique offers high selectivity and sensitivity. The following table summarizes typical mass spectrometry parameters reported in the literature.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Crizotinib | 450.0 - 450.1 | 260.0 - 260.2 | Positive Electrospray (ESI+) |

| Crizotinib-d5 | 455.1 (calculated) | Varies (isotope shift) | Positive Electrospray (ESI+) |

Note: The exact m/z values may vary slightly depending on the instrument and specific experimental conditions. The product ion for Crizotinib-d5 will be shifted by the mass of the deuterium atoms in the fragment.

Detailed Experimental Protocols

While specific parameters may be optimized for different laboratories and instrumentation, the following sections outline a generalized experimental protocol based on published methods.[3][4][7]

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Crizotinib and Crizotinib-d5 (e.g., at 1 mg/mL) by dissolving the accurately weighed reference standards in a suitable organic solvent such as methanol or DMSO.[4]

-

Working Solutions: Prepare serial dilutions of the Crizotinib stock solution in methanol or an appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.[4] A separate working solution of Crizotinib-d5 is prepared for spiking into samples.[4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Crizotinib from plasma samples.[3][7]

-

To a 50 µL aliquot of the biological sample (e.g., human plasma), add a small volume (e.g., 5-20 µL) of the Crizotinib-d5 internal standard working solution.[4][7]

-

Vortex the mixture for approximately 30 seconds to ensure homogeneity.[7]

-

Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to the sample.[4][7]

-

Vortex the mixture vigorously for 1-3 minutes to facilitate protein precipitation.[4][7]

-

Centrifuge the samples at high speed (e.g., 10,000-14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4][7]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. The supernatant may be diluted further before injection into the LC-MS/MS system.[4][8]

Liquid Chromatography Conditions

The chromatographic separation is crucial for resolving Crizotinib and its internal standard from endogenous matrix components.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid or 0.1% Ammonium hydroxide in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Elution | Isocratic or Gradient |

| Column Temperature | 40 - 50 °C |

Note: The specific mobile phase composition and gradient program will depend on the column and desired separation characteristics.

Mass Spectrometry Conditions

The mass spectrometer is set up to detect and quantify the specific mass transitions for Crizotinib and Crizotinib-d5.

| Parameter | Typical Settings |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 300 - 500 °C |

| Collision Gas | Argon |

Conclusion

Crizotinib-d5 serves as an indispensable tool in the accurate quantification of Crizotinib in complex biological matrices.[1] Its use as an internal standard within an isotope dilution LC-MS/MS methodology corrects for variability in sample preparation and instrument response, thereby ensuring the reliability of concentration measurements. This high degree of accuracy is paramount for the successful clinical development and therapeutic monitoring of Crizotinib, ultimately contributing to improved patient outcomes in the treatment of ALK- and ROS1-positive cancers. The detailed protocols and principles outlined in this guide provide a comprehensive framework for researchers and scientists working in this field.

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatography-tandem mass spectrometric assay for the ALK inhibitor crizotinib in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Crizotinib-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crizotinib-d5, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. Crizotinib-d5 is an essential tool in pharmacokinetic and bioanalytical research, serving as a stable isotope-labeled internal standard for the accurate quantification of Crizotinib in biological matrices. This document outlines the typical specifications found in a Certificate of Analysis, details a representative experimental protocol for its use, and illustrates the key signaling pathways affected by Crizotinib.

Certificate of Analysis: Typical Data

The Certificate of Analysis (CoA) for Crizotinib-d5 provides critical information regarding its identity, purity, and quality. The following table summarizes the quantitative data typically presented in a CoA for Crizotinib-d5.

| Parameter | Specification |

| Chemical Name | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4-yl)pyridin-2-amine |

| CAS Number | 1395950-84-1[1][2][3] |

| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O[2][3] |

| Molecular Weight | 455.4 g/mol [2][3] |

| Purity (by HPLC) | ≥98% |

| Deuterated Forms (d₁-d₅) | ≥99%[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform[2] |

Crizotinib's Mechanism of Action and Signaling Pathways

Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases, including anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET).[2][4] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.[5] This fusion results in a constitutively active ALK protein that drives tumor growth and survival through the activation of downstream signaling pathways. Crizotinib effectively inhibits the kinase activity of this fusion protein.[5][6]

The diagram below illustrates the ALK signaling pathway and the point of inhibition by Crizotinib.

Figure 1. Simplified ALK signaling pathway and Crizotinib's point of inhibition.

Experimental Protocols: Bioanalytical Method for Crizotinib Quantification

Crizotinib-d5 is commonly used as an internal standard for the quantification of Crizotinib in biological samples, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The following is a representative protocol for this application.

1. Sample Preparation

-

Objective: To extract Crizotinib and the internal standard (Crizotinib-d5) from the biological matrix and remove interfering substances.

-

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 25 µL of Crizotinib-d5 internal standard solution (concentration will depend on the specific assay).

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate Crizotinib and Crizotinib-d5 from other components and detect them with high sensitivity and specificity using mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Crizotinib: Precursor ion (m/z) → Product ion (m/z) (e.g., 450.1 → 260.2)[9]

-

Crizotinib-d5: Precursor ion (m/z) → Product ion (m/z) (e.g., 455.1 → 265.2)

-

-

3. Data Analysis

-

Objective: To determine the concentration of Crizotinib in the unknown samples.

-

Procedure:

-

Generate a calibration curve by plotting the peak area ratio of Crizotinib to Crizotinib-d5 against the known concentrations of Crizotinib standards.

-

Use a linear regression analysis to fit the calibration curve.

-

Calculate the concentration of Crizotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this bioanalytical method is depicted in the following diagram.

Figure 2. Experimental workflow for the bioanalytical quantification of Crizotinib.

References

- 1. Crizotinib D5 | CAS No- 1395950-84-1 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (R)-Crizotinib-D5 | 1395950-84-1 | SynZeal [synzeal.com]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of Crizotinib-d5: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for Crizotinib-d5, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. Intended for researchers and professionals in drug development, this document details available suppliers, compares technical specifications, and outlines relevant experimental protocols. Furthermore, it visualizes the core signaling pathways affected by Crizotinib and a typical experimental workflow utilizing its deuterated form.

Introduction to Crizotinib-d5

Crizotinib is a targeted cancer therapeutic that primarily functions as an inhibitor of anaplastic lymphoma kinase (ALK) and c-MET (hepatocyte growth factor receptor) tyrosine kinases.[1][2][3] By binding to the ATP-binding site of these kinases, Crizotinib blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][4] This mechanism has proven effective in treating non-small cell lung cancers (NSCLC) that harbor specific genetic alterations, such as the EML4-ALK fusion oncogene.[1][2]

Crizotinib-d5 is a stable, isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Crizotinib in biological matrices.[5][6] Its use improves the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[5]

Commercial Suppliers of Crizotinib-d5

A number of chemical and life science companies supply Crizotinib-d5 for research purposes. The following table summarizes prominent commercial suppliers and their basic information.

| Supplier | Location | Contact Information |

| Cayman Chemical | Ann Arbor, MI, USA | --INVALID-LINK-- |

| BOC Sciences | Shirley, NY, USA | --INVALID-LINK-- |

| Veeprho Life Sciences | Multiple Locations | --INVALID-LINK--[5] |

| SynZeal Research | Gujarat, India | --INVALID-LINK-- |

| Simson Pharma Limited | Mumbai, India | --INVALID-LINK--, --INVALID-LINK--[7] |

| MedChemExpress | Monmouth Junction, NJ, USA | --INVALID-LINK-- |

| Clinivex | Toronto, ON, Canada | --INVALID-LINK-- |

Technical Specifications

The technical specifications for Crizotinib-d5 can vary between suppliers. Researchers should carefully consider these parameters based on their experimental needs. The data below has been compiled from the suppliers' public information.

| Parameter | Cayman Chemical[8] | BOC Sciences[] | Veeprho[5] | SynZeal[10] | MedChemExpress[11] |

| CAS Number | 1395950-84-1 | 1395950-48-7 | 1395950-84-1 | 1395950-84-1 | 1395950-84-1 |

| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O | C₂₁H₁₇D₅Cl₂FN₅O | C₂₁H₁₇D₅Cl₂FN₅O | C₂₁H₁₇D₅Cl₂FN₅O | C₂₁H₁₇D₅Cl₂FN₅O |

| Molecular Weight | 455.4 g/mol | 455.37 g/mol | 455.37 g/mol | 455.4 g/mol | 455.37 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₅) | 95% by HPLC; 95% atom D | Not specified | Synthesis on demand | 99.60% |

| Appearance | A solid | Light Tan Solid | Not specified | Not specified | Not specified |

| Solubility | Chloroform: soluble | Not specified | Not specified | Not specified | Not specified |

| Storage | -20°C | Not specified | Not specified | Ambient shipping | -80°C (6 months); -20°C (1 month) |

| Stability | ≥ 4 years | Not specified | Not specified | Not specified | Not specified |

Key Signaling Pathway of Crizotinib

Crizotinib exerts its anti-tumor effects by inhibiting key tyrosine kinases, which in turn disrupts multiple downstream signaling cascades that are critical for cancer cell proliferation and survival.[4]

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 3. crizotinib - My Cancer Genome [mycancergenome.org]

- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Crizotinib D5 | CAS No- 1395950-84-1 | Simson Pharma Limited [simsonpharma.com]

- 8. caymanchem.com [caymanchem.com]

- 10. (R)-Crizotinib-D5 | 1395950-84-1 | SynZeal [synzeal.com]

- 11. medchemexpress.com [medchemexpress.com]

Crizotinib-d5: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crizotinib-d5, the deuterated analog of the potent dual ALK and c-MET inhibitor, Crizotinib. This document details its molecular characteristics, applications in experimental setting, and the signaling pathways it modulates.

Core Molecular and Physical Properties

Crizotinib-d5 is a stable isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Crizotinib in biological samples using mass spectrometry.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇D₅Cl₂FN₅O | [1][2][3][4][5] |

| Molecular Weight | 455.37 g/mol | [1][5] |

| Appearance | Light Tan Solid | [1][2] |

| Purity | ≥95% by HPLC; ≥95% atom D | [1][2] |

| Solubility | Soluble in Chloroform | [4] |

| CAS Number | 1395950-48-7 | [1][2] |

Pharmacokinetic Parameters of Crizotinib (Unlabeled)

The pharmacokinetic properties of Crizotinib have been extensively studied. The data presented below is for the unlabeled compound, as Crizotinib-d5 is primarily used as an analytical standard and not for therapeutic purposes.

| Parameter | Value |

| Bioavailability | 43% (range: 32%-66%) |

| Time to Peak Concentration (Tmax) | 4 to 6 hours |

| Volume of Distribution (Vss) | 1772 L |

| Plasma Protein Binding | 91% |

| Metabolism | Primarily hepatic, via CYP3A4 and CYP3A5 |

| Elimination Half-Life | 42 hours |

| Excretion | Feces (63%), Urine (22%) |

Experimental Protocols: Quantification of Crizotinib using Crizotinib-d5

Crizotinib-d5 is crucial for the accurate quantification of Crizotinib in pharmacokinetic and other research studies. Below is a typical experimental workflow for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental workflow for Crizotinib quantification.

A detailed protocol for the LC-MS/MS method is as follows:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known concentration of Crizotinib-d5 solution as the internal standard.

-

Precipitate the plasma proteins by adding a solvent such as acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.

-

Chromatographically separate Crizotinib and Crizotinib-d5 from other plasma components.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions for Crizotinib and Crizotinib-d5 are monitored.

-

-

Data Analysis:

-

Calculate the peak area ratio of Crizotinib to Crizotinib-d5.

-

Determine the concentration of Crizotinib in the plasma sample by comparing the peak area ratio to a standard curve.

-

Signaling Pathways Modulated by Crizotinib

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. By blocking the activity of these kinases, Crizotinib disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway Inhibition

In certain cancers, a chromosomal rearrangement can lead to the formation of a fusion protein, such as EML4-ALK, which is constitutively active. Crizotinib inhibits the autophosphorylation of this fusion protein, thereby blocking downstream signaling cascades.

Inhibition of the EML4-ALK signaling pathway by Crizotinib.

c-MET Signaling Pathway Inhibition

The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways. Crizotinib inhibits this phosphorylation, thereby blocking these signaling events.

References

- 1. Quantification and pharmacokinetics of crizotinib in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique | Semantic Scholar [semanticscholar.org]

- 5. madridge.org [madridge.org]

Methodological & Application

Application Notes and Protocols for Crizotinib-d5 in LC-MS/MS Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a pivotal oral tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) that is anaplastic lymphoma kinase (ALK)-positive or ROS1-positive.[1][2][3] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating robust and reliable bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of crizotinib in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Crizotinib-d5 as the stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like Crizotinib-d5 is crucial for correcting matrix effects and variability in extraction and ionization, thereby ensuring the accuracy and precision of the assay.[4]

Crizotinib functions by inhibiting key signaling pathways involved in cell proliferation and survival, including those mediated by ALK, hepatocyte growth factor receptor (HGFR, c-Met), and ROS1.[1][3][5] Genetic rearrangements, such as the EML4-ALK fusion oncogene, lead to constitutive activation of these kinases, driving tumor growth.[2][5] Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling.[1][5]

Quantitative Bioanalytical Method Validation

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for crizotinib quantification in plasma. These methods demonstrate the feasibility of achieving high sensitivity, accuracy, and precision, in line with regulatory guidelines from bodies like the FDA.[6][7][8]

Table 1: Summary of LC-MS/MS Method Parameters for Crizotinib Quantification

| Parameter | Human Plasma | Mouse Plasma |

| Linearity Range | 5 - 5000 ng/mL[4] | 2 - 2000 ng/mL[4] |

| 5 - 500 ng/mL[9] | 10 - 10,000 ng/mL[10] | |

| 50 - 1,000 ng/mL[11] | ||

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4][9] | 2 ng/mL[4] |

| 2 ng/mL[12] | ||

| 20 ng/mL[13] | ||

| Intra-day Precision (%CV) | < 9%[4] | < 9%[4] |

| 3.4 - 4.8%[10] | ||

| Inter-day Precision (%CV) | < 9%[4] | < 9%[4] |

| 3.6 - 4.9%[10] | ||

| Accuracy | within 8% of nominal[4] | within 8% of nominal[4] |

| 107 - 112%[10] | ||

| 88.26 - 110.59%[12] |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a high-throughput method utilizing a 96-well SPE plate format.[4]

Materials:

-

Human or mouse plasma

-

Crizotinib and Crizotinib-d5 stock solutions (1 mg/mL in methanol:water 80:20 v/v)[4]

-

Crizotinib working solutions for calibration standards and quality controls (prepared by diluting stock solutions in methanol:water 50:50 v/v)[4]

-

Crizotinib-d5 internal standard working solution (e.g., 1000 ng/mL in methanol:water 50:50 v/v)[4]

-

0.1% Phosphoric acid in water

-

Methanol (MeOH)

-

Water (H₂O)

-

96-well SPE plate (e.g., Oasis HLB)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., Methanol:Water 20:80 v/v)[4]

Procedure:

-

Sample Spiking: To 50 µL of plasma sample, add the appropriate volume of Crizotinib working solution for calibration standards and QCs. For all samples except the blank, add a fixed amount of the Crizotinib-d5 internal standard working solution.

-

Dilution: Dilute the plasma samples with 0.1% phosphoric acid solution.[4]

-

SPE Plate Conditioning: Condition the wells of the 96-well SPE plate with 200 µL of MeOH, followed by 200 µL of H₂O.[4]

-

Sample Loading: Load the diluted plasma samples onto the conditioned SPE plate.

-

Washing: Wash the wells twice with 200 µL of H₂O to remove interferences.[4]

-

Elution: Elute Crizotinib and Crizotinib-d5 with 100 µL of MeOH.[4]

-

Drying: Dry the eluate completely under a stream of nitrogen gas.[4]

-

Reconstitution: Reconstitute the dried residue with 300 µL of the reconstitution solution.[4]

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[4]

Sample Preparation: Protein Precipitation (PPT)

This is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[9][10]

Materials:

-

Human or mouse plasma

-

Crizotinib and Crizotinib-d5 stock solutions

-

Crizotinib working solutions

-

Crizotinib-d5 internal standard working solution

-

Acetonitrile (ACN)

-

Methanol (MeOH)

Procedure:

-

Sample Spiking: To 50 µL of plasma, add 20 µL of the Crizotinib-d5 internal standard working solution (except for the blank sample).[9]

-

Precipitation: Add 120 µL of methanol, vortex for 30 seconds, then add 800 µL of acetonitrile and vortex for another 1.5 minutes.[9]

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

-

Supernatant Transfer: Transfer 800 µL of the supernatant to a clean tube or UPLC vial.[9]

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of a 50:50 mixture of methanol and acetonitrile.[9]

-

Injection: Inject a 5 µL volume for LC-MS/MS analysis.[9]

LC-MS/MS Parameters

The following are typical parameters that can be optimized for specific instrumentation.

Table 2: Example LC-MS/MS Conditions for Crizotinib Analysis

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Supelco Discovery C18 (50 x 2.1 mm, 5.0 µm)[4] or Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9] |

| Mobile Phase A | 0.1% Ammonium hydroxide in water[10] or 0.1% formic acid in water |

| Mobile Phase B | Methanol[4][10] |

| Flow Rate | 0.4 mL/min[9] |

| Gradient | A gradient elution is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase. |

| Injection Volume | 5 µL[4][9] |

| MS System | Triple quadrupole mass spectrometer[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][9] |

| MRM Transitions | Crizotinib: m/z 450.2 > 260.2[4] or m/z 450.0 > 260.0[9] |

| Crizotinib-d5 (ISTD): m/z 457.2 > 267.3[4] | |

| Source Temperature | 150 °C[9] |

| Desolvation Temperature | 300 °C[9] |

| Capillary Voltage | 3.10 kV[9] |

Visualizations

Crizotinib Bioanalytical Workflow

Caption: Workflow for Crizotinib quantification in plasma.

Crizotinib Mechanism of Action: Simplified Signaling Pathway

Caption: Crizotinib inhibits key oncogenic signaling pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 8. fda.gov [fda.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Liquid chromatography-tandem mass spectrometric assay for the ALK inhibitor crizotinib in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Crizotinib Analysis using Crizotinib-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Crizotinib in biological matrices, primarily human plasma, using Crizotinib-d5 as a stable isotope-labeled internal standard (ISTD). The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and therapeutic drug monitoring studies.

Overview

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Accurate quantification of Crizotinib in biological samples is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard like Crizotinib-d5 is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2] This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from validated LC-MS/MS methods for Crizotinib analysis.

| Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Protein Precipitation |

| Biological Matrix | Human Plasma | Human Plasma |

| Internal Standard | Crizotinib-d5 ([2H5,13C2]-Crizotinib)[3] | Paroxetine[4] |

| Linearity Range | 5 - 5000 ng/mL[3] | 5 - 500 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] | 5 ng/mL[4] |

| Intra-day Precision (%CV) | < 9%[3] | Not explicitly stated, but accuracy was within acceptable limits. |

| Inter-day Precision (%CV) | < 9%[3] | Not explicitly stated, but accuracy was within acceptable limits. |

| Accuracy | Within 8% of nominal concentration[3] | Within ±15% deviation from the mean calculated concentration for stability tests.[4] |

| Extraction Recovery | Not explicitly stated, but the method was validated.[3] | Not explicitly stated, but the method was validated.[4] |

Experimental Protocols

Materials and Reagents

-

Crizotinib analytical standard

-

Crizotinib-d5 (internal standard)[2]

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (or ammonium hydroxide as per method)

-

Human plasma (blank)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Stock and Working Solution Preparation

-

Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in a suitable solvent such as methanol or a methanol:water (80:20 v/v) mixture.[3]

-

Crizotinib-d5 Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Crizotinib stock solution.[3]

-

Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with a suitable diluent (e.g., methanol:water 50:50 v/v) to create calibration standards and quality control (QC) samples.[3]

-

Internal Standard Working Solution: Dilute the Crizotinib-d5 stock solution to a final concentration of 1000 ng/mL.[3]

Sample Preparation Protocols

This method offers cleaner extracts compared to protein precipitation.[3]

-

Sample Aliquoting: To 50 µL of human plasma, add 10 µL of the Crizotinib-d5 internal standard working solution.[3]

-

Acidification: Add 125 µL of 4% phosphoric acid to the sample to minimize protein-drug interactions.[3]

-

SPE Cartridge Conditioning: Condition the SPE wells with 200 µL of methanol followed by 200 µL of water.[3]

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge twice with 200 µL of water to remove interfering substances.[3]

-

Elution: Elute Crizotinib and Crizotinib-d5 with 100 µL of methanol.[3]

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the residue in 300 µL of a solution that mimics the initial mobile phase conditions (e.g., Methanol:Water 20:80 v/v).[3]

This is a simpler and faster method suitable for high-throughput analysis.[4]

-

Sample Aliquoting: To 50 µL of plasma, add 20 µL of the internal standard working solution (in this cited method, paroxetine was used, but Crizotinib-d5 is recommended for better accuracy).[4]

-

Precipitation: Add 120 µL of methanol and vortex for 30 seconds. Then, add 800 µL of acetonitrile and vortex for 1.5 minutes.[4]

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.[4]

-

Supernatant Transfer: Transfer 800 µL of the clear supernatant to a clean tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of a 50:50 mixture of methanol and acetonitrile.[4]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

-

LC System: UPLC or HPLC system

-

Column: A C18 column, such as a Supelco Discovery C18 (50 x 2.1mm, 5.0 µm) or Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm), is commonly used.[3][4]

-

Mobile Phase: A gradient elution using a combination of an acidified or basified aqueous phase (e.g., 0.1% formic acid or 0.1% ammonium hydroxide in water) and an organic phase (e.g., methanol or acetonitrile) is typical.[1][4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

Visualizations

Caption: Solid-Phase Extraction (SPE) Workflow for Crizotinib.

Caption: Protein Precipitation Workflow for Crizotinib.

Caption: LC-MS/MS Analytical Logic for Crizotinib Quantification.

References

- 1. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

Application Notes and Protocols for Crizotinib-d5 in Tissue Distribution Studies

Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and ROS1.[1][2][3] It is a cornerstone therapy for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][4] Understanding the tissue distribution of crizotinib is crucial for elucidating its efficacy and potential toxicities. Crizotinib-d5, a deuterated analog of crizotinib, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise measurement of crizotinib concentrations in various biological matrices. These application notes provide a framework for conducting tissue distribution studies of crizotinib, employing Crizotinib-d5 as an internal standard.

Mechanism of Action of Crizotinib

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of oncogenic fusion proteins such as EML4-ALK, which are constitutively active in certain cancers.[2][4] This inhibition blocks downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5] The primary signaling pathways affected by crizotinib include the JAK/STAT, PI3K/AKT, and MEK/ERK pathways.[5]

Application: Tissue Distribution Studies in Preclinical Models

The following protocol outlines a typical workflow for assessing the tissue distribution of crizotinib in a mouse model. Crizotinib-d5 is utilized as an internal standard during the sample analysis phase to ensure data accuracy.

Experimental Workflow

Protocols

Animal Dosing and Sample Collection

This protocol is based on a study investigating the tissue distribution of crizotinib in mice.[6][7][8]

Materials:

-

Male and female mice (e.g., Kunming mice)

-

Crizotinib

-

Vehicle (e.g., 0.5% carboxymethyl cellulose sodium (CMC-Na))

-

Oral gavage needles

-

Surgical instruments for dissection

-

Saline solution

-

Filter paper

-

Cryovials

Procedure:

-

Acclimate animals for at least one week prior to the experiment.

-

Fast animals overnight before dosing.

-

Prepare a suspension of crizotinib in the vehicle at the desired concentration (e.g., 50 mg/mL).[8]

-

Administer a single oral dose of crizotinib to each mouse via gavage. The dosage will depend on the study's objectives (e.g., a toxicokinetic study might use a high dose like 500 mg/kg).[8]

-

At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals.

-

Immediately collect tissues of interest (e.g., brain, heart, liver, lung, kidney, spleen, fat, muscle, stomach, large intestine, and small intestine).[8]

-

Rinse each tissue with cold saline to remove excess blood and blot dry with filter paper.[8]

-

Weigh each tissue sample and store it in labeled cryovials at -80°C until homogenization.

Tissue Homogenization and Sample Preparation

Materials:

-

Frozen tissue samples

-

Ice-cold saline

-

Tissue homogenizer

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Methanol

-

Crizotinib-d5 internal standard (IS) solution (e.g., 400 ng/mL in methanol)

Procedure:

-

Thaw tissue samples on ice.

-

Add a specific volume of ice-cold saline to each tissue sample to achieve a desired weight-to-volume ratio (e.g., 1:5 w/v for most tissues, 1:3 w/v for heart).[7]

-

Homogenize the tissues until a uniform suspension is obtained.

-

To a 1.5 mL centrifuge tube, add 50 µL of the tissue homogenate.[8]

-

Spike the sample with 5 µL of the Crizotinib-d5 internal standard solution.[8]

-

Add 200 µL of methanol for protein precipitation and vortex for 3 minutes.[8]

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean tube and mix with an equal volume of 60% (v/v) methanol-water solution.[8]

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Instrumentation:

-

A validated LC-MS/MS system is required. The following parameters are provided as a starting point and should be optimized.[6][7][8]

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) or equivalent.[7][8]

-

Gradient Elution: A suitable gradient should be developed to separate crizotinib and Crizotinib-d5 from matrix components.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[6][7][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Quantitative Data Presentation

The following table summarizes the tissue distribution of crizotinib in mice at various time points after a single oral administration of 500 mg/kg. Concentrations are expressed as mean ± standard deviation (ng/g). This data is adapted from a published study.[6][7][8]

| Tissue | 0.5 h | 1 h | 2 h | 4 h | 8 h | 24 h |

| Brain | 186 ± 58 | 245 ± 89 | 201 ± 76 | 154 ± 63 | 98 ± 41 | 35 ± 15 |

| Heart | 1254 ± 432 | 1567 ± 511 | 1102 ± 398 | 876 ± 312 | 543 ± 201 | 187 ± 76 |

| Liver | 15678 ± 4532 | 18976 ± 5123 | 13456 ± 4012 | 10987 ± 3543 | 7654 ± 2876 | 2345 ± 987 |

| Lung | 18765 ± 5123 | 22456 ± 6012 | 16789 ± 4987 | 13456 ± 4123 | 9876 ± 3123 | 3456 ± 1234 |

| Kidney | 8765 ± 2987 | 10987 ± 3543 | 8765 ± 2987 | 6543 ± 2123 | 4321 ± 1567 | 1234 ± 567 |

| Spleen | 10987 ± 3543 | 13456 ± 4123 | 10987 ± 3543 | 8765 ± 2987 | 6543 ± 2123 | 2123 ± 876 |

| Fat | 3456 ± 1234 | 4321 ± 1567 | 3456 ± 1234 | 2123 ± 876 | 1234 ± 567 | 567 ± 234 |

| Muscle | 2345 ± 987 | 3456 ± 1234 | 2345 ± 987 | 1234 ± 567 | 876 ± 312 | 312 ± 123 |

| Stomach | 23456 ± 6012 | 18765 ± 5123 | 12345 ± 4012 | 8765 ± 2987 | 4321 ± 1567 | 1234 ± 567 |

| Large Intestine | 12345 ± 4012 | 15678 ± 4532 | 10987 ± 3543 | 8765 ± 2987 | 5432 ± 2012 | 1567 ± 654 |

| Small Intestine | 18765 ± 5123 | 22456 ± 6012 | 16789 ± 4987 | 13456 ± 4123 | 9876 ± 3123 | 3456 ± 1234 |

Conclusion

These application notes provide a comprehensive guide for researchers and scientists interested in conducting tissue distribution studies of crizotinib using Crizotinib-d5 as an internal standard. The provided protocols and data serve as a valuable resource for designing and executing robust pharmacokinetic and toxicokinetic studies, ultimately contributing to a better understanding of the pharmacology of this important anticancer agent. The use of a deuterated internal standard like Crizotinib-d5 is critical for achieving the high level of accuracy and precision required in regulated bioanalysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Crizotinib-d5 as an Internal Standard for Therapeutic Drug Monitoring of Crizotinib

Introduction

Crizotinib is a potent oral tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and hepatocyte growth factor receptor (MET).[1] It is a standard first-line therapy for ALK-rearranged and ROS1-rearranged non-small cell lung cancer (NSCLC).[1] Therapeutic Drug Monitoring (TDM) of crizotinib is crucial to optimize treatment efficacy and minimize toxicity, as patient response and adverse events can be correlated with plasma drug concentrations.[2] To ensure accurate quantification of crizotinib in biological matrices, a reliable internal standard (IS) is essential. Crizotinib-d5, a stable isotope-labeled derivative of crizotinib, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods due to its similar physicochemical properties and co-elution with the analyte, which compensates for variability in sample preparation and instrument response.

Mechanism of Action of Crizotinib

Crizotinib functions as a competitive inhibitor at the ATP-binding site of target kinases.[3] In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK, which results in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival.[4] Crizotinib effectively blocks the kinase activity of this aberrant fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor growth.[4][5] In addition to ALK, crizotinib also inhibits other receptor tyrosine kinases like c-MET and ROS1.[4]

Below is a diagram illustrating the signaling pathway inhibited by Crizotinib.

Crizotinib Inhibition of EML4-ALK Signaling Pathway

Quantitative Data Summary

The following tables summarize the validation parameters of various LC-MS/MS methods for the quantification of crizotinib in human plasma. While Crizotinib-d5 is an ideal internal standard, other compounds have also been utilized and are included for comparison.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Crizotinib-d5 | 2 - 2000 | 2 | [6] |

| Crizotinib-d5 | 5 - 5000 | 5 | [6] |

| Paroxetine | 5 - 500 | 5 | [3] |

| Midazolam | 0.1 - 1000 | 0.1 | [7] |

| Apatinib | Not Specified | Not Specified | [1] |

| Not Specified | 20 - 2000 | 20 | [8] |

Table 2: Precision and Accuracy

| Internal Standard | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |

| Crizotinib-d5 | 2, 8, 80, 800, 1600 (Mouse Plasma) | <9% | Within 8% | [9] |

| Crizotinib-d5 | 5, 15, 150, 1500, 4000 (Human Plasma) | <9% | Within 8% | [9] |

| Paroxetine | 15, 100, 400 | Intra-day: <15%, Inter-day: <15% | Intra-day: ±15%, Inter-day: ±15% | [3] |

| Midazolam | 0.1, 0.2, 500, 800 | <8.27% | -4.56 to 7.08% | [7] |

| Not specified | Not specified | Intra-day: <9.0% | 97% to 112% | [10] |

Table 3: Recovery and Matrix Effect

| Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |

| Crizotinib-d5 | Not Specified | Not Specified | [6][9] |

| Paroxetine | >85% | Not Significant | [3] |

| Midazolam | >87.12% | Not Significant | [7] |

| Apatinib | Not Specified | Not Specified | [1] |

Experimental Protocols

A generalized protocol for the quantification of crizotinib in human plasma using Crizotinib-d5 as an internal standard is described below. This protocol is a synthesis of methodologies reported in the cited literature.[6][9]

1. Materials and Reagents

-

Crizotinib reference standard

-

Crizotinib-d5 internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank, drug-free)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve crizotinib and Crizotinib-d5 in methanol to prepare individual stock solutions.

-

Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of Crizotinib-d5 at an appropriate concentration (e.g., 1000 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma (calibration standards, QC samples, or patient samples) into a microcentrifuge tube.

-

Add a specified volume of the Crizotinib-d5 internal standard working solution.

-

Add a protein precipitation agent, such as acetonitrile or methanol (typically 3-4 times the plasma volume).

-

Vortex mix for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The following diagram outlines the experimental workflow.

References

- 1. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. chalcogen.ro [chalcogen.ro]

- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple and sensitive LC-MS/MS method for simultaneous determination of crizotinib and its major oxidative metabolite in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Protein Precipitation Protocol for the Quantification of Crizotinib in Human Plasma Samples Using Crizotinib-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the efficient precipitation of proteins from human plasma samples for the subsequent quantification of Crizotinib. The method employs a simple and rapid protein precipitation technique using acetonitrile, with Crizotinib-d5 utilized as an internal standard (IS) for accurate analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic studies and therapeutic drug monitoring of Crizotinib.

Introduction

Crizotinib is a potent small-molecule tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK), c-Met, and ROS1 receptor tyrosine kinases.[1][2][3] It is a crucial therapeutic agent in the treatment of certain types of non-small cell lung cancer (NSCLC).[2][4] Accurate quantification of Crizotinib in plasma is essential for pharmacokinetic analysis and to ensure optimal therapeutic exposure. Protein precipitation is a widely used sample preparation technique in bioanalysis due to its simplicity, speed, and cost-effectiveness.[5][6] This method effectively removes a large proportion of proteins from biological matrices, which can interfere with downstream analysis.[5] The use of a stable isotope-labeled internal standard, such as Crizotinib-d5, is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[7]

This application note details a straightforward protein precipitation protocol using acetonitrile for the extraction of Crizotinib from human plasma. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of the analyte.

Experimental Protocol

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of multiple tyrosine kinase inhibitors in human plasma.

Materials and Reagents:

-

Human plasma (collected in K2-EDTA tubes)

-

Crizotinib reference standard

-

Crizotinib-d5 (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Stock and Working Solution Preparation:

-

Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol to prepare a 1 mg/mL stock solution.

-

Crizotinib-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib-d5 in methanol to prepare a 1 mg/mL stock solution.

-

Crizotinib Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Crizotinib-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Procedure:

-

Thaw frozen plasma samples on ice or at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 100 µL of the internal standard working solution (100 ng/mL Crizotinib-d5 in acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and to facilitate protein precipitation.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected quantitative performance of this method based on a validated LC-MS/MS assay.[7]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Crizotinib | 10.0 - 1000 | 10.0 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10.0 | < 15 | < 15 | 85 - 115 |

| Low QC | 30.0 | < 15 | < 15 | 85 - 115 |

| Medium QC | 300 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

CV: Coefficient of Variation

Visualizations

Caption: Experimental workflow for plasma protein precipitation.

Caption: Crizotinib's mechanism of action.

References

- 1. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and sensitive LC-MS/MS method for simultaneous determination of crizotinib and its major oxidative metabolite in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Crizotinib in Human Plasma using a Validated UPLC-MS/MS Method with Crizotinib-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Crizotinib in human plasma. Crizotinib is a potent oral tyrosine kinase inhibitor targeting ALK, ROS1, and MET, crucial in the treatment of specific cancers like non-small cell lung cancer.[1][2] The method employs a stable isotope-labeled internal standard, Crizotinib-d5, to ensure high accuracy and precision.[3] A simple protein precipitation step is utilized for sample preparation, allowing for a rapid and efficient workflow suitable for high-throughput analysis in clinical and preclinical pharmacokinetic studies.[4][5] The method was validated according to established bioanalytical method validation guidelines.[1]

Introduction

Crizotinib is a targeted therapeutic agent that acts as a competitive inhibitor at the ATP-binding pocket of key tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and the Hepatocyte Growth Factor (MET) receptor.[1][4] These signaling pathways are often dysregulated in various cancers, making Crizotinib an effective treatment for specific patient populations. Therapeutic drug monitoring and pharmacokinetic studies are essential to optimize dosing and minimize toxicity. This necessitates a reliable and sensitive bioanalytical method for the quantification of Crizotinib in biological matrices. UPLC-MS/MS offers superior speed, resolution, and sensitivity for such applications.[4] This application note presents a complete protocol for the quantification of Crizotinib in human plasma using Crizotinib-d5 as the internal standard (ISTD).[3]

Signaling Pathway of Crizotinib

Caption: Crizotinib inhibits ALK, ROS1, and c-MET signaling pathways.

Experimental Protocol

Materials and Reagents

-

Crizotinib reference standard (≥99% purity)

-

Crizotinib-d5 (Internal Standard, ISTD) (≥99% purity)[3]

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-CLASS or equivalent

-

Mass Spectrometer: SCIEX TRIPLE QUAD™ 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

-

Analytical Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Working Solutions:

-

Prepare intermediate and working standard solutions of Crizotinib by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) samples.[7]

-

Prepare the ISTD working solution by diluting the Crizotinib-d5 stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[4][5]

-

Pipette 50 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Crizotinib-d5 working solution (100 ng/mL) and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.[5]

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method Workflow

Caption: Experimental workflow for Crizotinib analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[5] |

| Flow Rate | 0.4 mL/min[4] |

| Gradient | Isocratic or Gradient (e.g., 80:20 Methanol:0.1% Ammonium Hydroxide)[4] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL[9] |

| Run Time | ~2-4 minutes[4][9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| Capillary Voltage | 3.1 kV[4] |

| Source Temperature | 150°C[4] |

| Desolvation Temperature | 300°C[4] |

| Desolvation Gas Flow | 500 L/h (Nitrogen)[4] |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Crizotinib | 450.2 | 260.2 | 34 |

| Crizotinib (Qualifier) | 450.2 | 177.1 | - |

| Crizotinib-d5 (ISTD) | 457.2 | 267.3 | - |

(Collision energy may require optimization based on the specific instrument used)

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Table 4: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL in human plasma[7] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low (LQC) | 15 | < 15 | < 15 | 85 - 115 |

| Medium (MQC) | 100 | < 15 | < 15 | 85 - 115 |

| High (HQC) | 400 | < 15 | < 15 | 85 - 115 |

(Data represents typical acceptance criteria based on FDA guidelines)[1]

Conclusion

This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of Crizotinib in human plasma. The use of a stable isotope-labeled internal standard, Crizotinib-d5, ensures high accuracy and reliability. The short run time and straightforward protein precipitation sample preparation make this method highly suitable for high-throughput analysis in a research or clinical setting for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. veeprho.com [veeprho.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]